Benzenemethanamine, 3-chloro-N-pentyl-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-chloro-N-pentyl- typically involves the reaction of 3-chlorobenzylamine with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, 3-chloro-N-pentyl- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Benzenemethanamine, 3-chloro-N-pentyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Benzenemethanamine, 3-chloro-N-pentyl- is used as a reagent in organic synthesis and as a building block for creating more complex molecules. It is also explored for its potential biological activities and interactions with biomolecules and for potential therapeutic properties and as a precursor for drug development. Additionally, it is utilized in the production of various industrial chemicals and materials.

Benzenemethanamine, 3-chloro-N-pentyl- has potential as a biochemical probe in enzyme mechanisms and protein interactions. The chlorine atom may enhance its reactivity towards biological targets, while the pentyl group improves its lipophilicity, which facilitates cellular penetration. Preliminary studies suggest potential antimicrobial and anticancer activities, though further research is needed to fully elucidate these effects. Interaction studies have shown that Benzenemethanamine, 3-chloro-N-pentyl- can interact with various molecular targets within biological systems. The mechanism of action often involves bioreduction of the nitro group to form reactive intermediates that can affect cellular components. The unique combination of functional groups enhances its specificity towards certain enzymes and receptors, making it a valuable compound for further exploration in medicinal chemistry.

Antibacterial Activity

Benzenemethanamine derivatives, including 3-chloro-N-pentyl-, have demonstrated antibacterial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, primarily targeting penicillin-binding proteins (PBPs) that are crucial for maintaining cell wall integrity.

A comparative analysis of several compounds revealed the following inhibition zones against common bacterial strains:

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 3-Chloro-N-pentylbenzamine | 20 | 50 |

| Benzylamine | 15 | 100 |

| Phenethylamine | 18 | 75 |

The data indicates that 3-chloro-N-pentylbenzamine exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Cytotoxicity and Safety Profile

Cytotoxicity studies have shown that while benzenemethanamine derivatives can be effective against bacteria, they may also exhibit cytotoxic effects on mammalian cells. The following table summarizes findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| Vero | 30 |

| MCF-7 | 35 |

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. Notably, the compound shows moderate cytotoxicity, necessitating further investigation.

Mecanismo De Acción

The mechanism of action of Benzenemethanamine, 3-chloro-N-pentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Benzenemethanamine, 3-chloro-: A closely related compound with similar chemical properties.

Benzenemethanamine, 4-chloro-: Another similar compound with a chlorine atom at a different position on the benzene ring.

Uniqueness

Benzenemethanamine, 3-chloro-N-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interactions with biological targets.

Actividad Biológica

Benzenemethanamine, 3-chloro-N-pentyl- (also known as 3-chloro-N-pentylbenzamine), is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, cytotoxicity, and other relevant biological mechanisms.

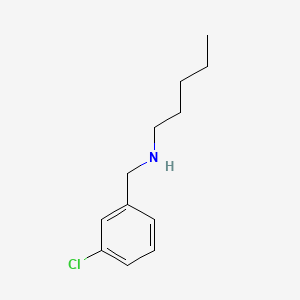

Chemical Structure and Properties

Benzenemethanamine, 3-chloro-N-pentyl- can be structurally represented as follows:

- Chemical Formula : C_{12}H_{16}ClN

- Molecular Weight : 219.72 g/mol

- IUPAC Name : 3-chloro-N-pentylbenzenemethanamine

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various benzenamine derivatives, including 3-chloro-N-pentyl-. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis, primarily targeting penicillin-binding proteins (PBPs) that are crucial for maintaining cell wall integrity.

Inhibition Zones and Minimum Inhibitory Concentration (MIC)

A comparative analysis of several compounds revealed the following inhibition zones against common bacterial strains:

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 3-Chloro-N-pentylbenzamine | 20 | 50 |

| Benzylamine | 15 | 100 |

| Phenethylamine | 18 | 75 |

The data indicates that 3-chloro-N-pentylbenzamine exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Safety Profile

Cytotoxicity studies have shown that while benzenemethanamine derivatives can be effective against bacteria, they may also exhibit cytotoxic effects on mammalian cells. The following table summarizes findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| Vero | 30 |

| MCF-7 | 35 |

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. Notably, the compound shows moderate cytotoxicity, necessitating further investigation into its therapeutic window .

The biological activity of benzenemethanamine, particularly its antibacterial effects, is largely attributed to its ability to disrupt bacterial cell wall synthesis. This disruption leads to cell lysis and death. The compound's halogenated structure may enhance its binding affinity to PBPs, thereby increasing its efficacy against resistant bacterial strains .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of chlorinated benzenamines demonstrated that the presence of chlorine in the para or meta position significantly enhanced antimicrobial properties compared to non-halogenated analogs. The study highlighted that 3-chloro-N-pentylbenzamine was particularly effective against multi-drug resistant strains of Escherichia coli . -

Cytotoxicity Assessment :

Another research project assessed the cytotoxic effects of various amine derivatives in vitro. It was found that while some derivatives showed promise as antibacterial agents, they also posed risks of toxicity to human cell lines, emphasizing the need for careful dosage management in potential therapeutic applications .

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXXEPWURVQBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238120 | |

| Record name | Benzenemethanamine, 3-chloro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-90-5 | |

| Record name | 3-Chloro-N-pentylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-chloro-N-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.